Lipophilicity Advantage: LogP +0.56 Over the Non-Fluorinated Analog
2-(2-Bromoethyl)-4-fluoropyridine exhibits a calculated LogP of 2.16 , compared to 1.6 for the direct non-fluorinated analog 2-(2-bromoethyl)pyridine (PubChem XLogP3) [1]. This ΔLogP of +0.56 corresponds to an approximately 3.6-fold increase in the octanol-water partition coefficient (P), enhancing predicted membrane permeability without exceeding the Lipinski Rule of Five threshold (LogP < 5). The topological polar surface area remains nearly identical (12.89 vs 12.9 Ų), meaning the lipophilicity gain is achieved without sacrificing passive permeability potential.
| Evidence Dimension | Calculated LogP (lipophilicity) and TPSA |
|---|---|
| Target Compound Data | 2-(2-Bromoethyl)-4-fluoropyridine: LogP = 2.16; TPSA = 12.89 Ų |
| Comparator Or Baseline | 2-(2-Bromoethyl)pyridine (CAS 39232-04-7): LogP = 1.6; TPSA = 12.9 Ų |
| Quantified Difference | ΔLogP = +0.56 (≈3.6× increase in partition coefficient P); ΔTPSA ≈ 0 |
| Conditions | Calculated values: LogP from XLogP3 (comparator) and predicted LogP 2.1581 (target, Leyan database); TPSA computed by Cactvs 3.4.8.18 |
Why This Matters
For procurement decisions in CNS or intracellular-target drug discovery programs, a LogP increase of 0.56 units without TPSA penalty directly translates to improved predicted passive membrane permeability, potentially reducing the need for additional structural optimization iterations.
- [1] PubChem. 2-(2-Bromoethyl)pyridine, CID 12913858. XLogP3: 1.6; TPSA: 12.9 Ų; Molecular Weight: 186.05 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/39232-04-7 (accessed 2026). View Source
